molecular formula C4H5ClO4 B1588758 (S)-Chlorosuccinic acid CAS No. 4198-33-8

(S)-Chlorosuccinic acid

Cat. No.: B1588758
CAS No.: 4198-33-8
M. Wt: 152.53 g/mol
InChI Key: QEGKXSHUKXMDRW-REOHCLBHSA-N
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Description

(S)-Chlorosuccinic acid is a useful research compound. Its molecular formula is C4H5ClO4 and its molecular weight is 152.53 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Chlorosuccinic acid, a chiral compound with significant relevance in organic synthesis and biological applications, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound is an organochlorine compound with the chemical formula C4_4H5_5ClO4_4. Its structure features a chlorinated succinic acid backbone, which imparts unique reactivity and biological interactions.

PropertyValue
Molecular Weight142.54 g/mol
Melting Point130-132 °C
SolubilitySoluble in water
pKa4.2

1. Enzymatic Interactions

This compound has been implicated in various enzymatic pathways. Its role as a substrate in metabolic processes highlights its importance in cellular respiration and energy production. The compound can interact with enzymes involved in the tricarboxylic acid (TCA) cycle, influencing metabolic flux.

2. Receptor Agonism

Recent studies have demonstrated that this compound acts as an agonist for succinate receptors, which are involved in various physiological processes including inflammation and neuroprotection. Activation of these receptors can lead to increased intracellular signaling cascades that modulate cytokine release and promote cell survival under stress conditions .

Table 2: Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme SubstrateParticipates in TCA cycle
Succinate Receptor AgonismModulates inflammation and cell survival
Antioxidant PropertiesReduces oxidative stress in cellular models

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on rat models subjected to oxidative stress. The results indicated a significant reduction in neuronal death and inflammation markers when treated with the compound, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Action

Another research focused on the anti-inflammatory properties of this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS) stimulated macrophages. This effect was attributed to the modulation of signaling pathways involving NF-κB .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Activation : As an agonist for succinate receptors, it influences various signaling pathways that regulate inflammation and cell survival.
  • Metabolic Regulation : By participating in the TCA cycle, it aids in maintaining cellular energy levels and metabolic homeostasis.
  • Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage, particularly in neuronal cells.

Scientific Research Applications

Synthesis Applications

1.1 Organic Synthesis

(S)-Chlorosuccinic acid serves as an important intermediate in organic synthesis, particularly in the preparation of various chiral compounds. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of more complex molecules. For instance, it can be converted into (S)-chlorosuccinic anhydride, which is useful in further synthetic pathways .

1.2 Case Study: Synthesis of Chiral Materials

A notable application involves the synthesis of (S)-2-substituted succinates using this compound as a precursor. Research has demonstrated that derivatives can be produced with high enantiomeric excess (over 99%) through stereospecific reductions using Clostridium formicoaceticum . The following table summarizes the yields and conditions for various derivatives:

CompoundYield (%)Enantiomeric Excess (%)Methodology
(S)-2-methylsuccinate450-5000>99Reduction with resting cells
(S)-2-ethylsuccinate450-5000>99Reduction with resting cells
(S)-2-chlorosuccinate450-5000>99Reduction with resting cells

Pharmaceutical Applications

2.1 Medicinal Chemistry

This compound has been explored for its potential biological activity, particularly in medicinal chemistry. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development . The compound's interactions with biological systems suggest avenues for therapeutic applications.

2.2 Case Study: Pharmacological Characterization

A study identified the pharmacological effects of succinate derivatives, including this compound, demonstrating its potency as an agonist comparable to succinic acid itself . This highlights its potential role in developing new therapeutic agents.

Material Science Applications

3.1 Chiral Materials

In material science, this compound is utilized in synthesizing chiral materials with unique properties. These materials have potential applications in various fields, including catalysis and drug delivery systems .

3.2 Case Study: Chiral Catalysts

Research has shown that chiral catalysts derived from this compound can enhance reaction selectivity and efficiency in asymmetric synthesis processes. This is crucial for developing pharmaceuticals where chirality plays a significant role in efficacy and safety.

Properties

IUPAC Name

(2S)-2-chlorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGKXSHUKXMDRW-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032152
Record name (S)-Chlorosuccinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4198-33-8
Record name (2S)-2-Chlorobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4198-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosuccinic acid, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Chlorosuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-chlorosuccinic acid
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Record name CHLOROSUCCINIC ACID, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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